molecular formula C15H17NO5 B13868688 Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate

Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate

Cat. No.: B13868688
M. Wt: 291.30 g/mol
InChI Key: ONPWAMVWADFIBP-UHFFFAOYSA-N
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Description

Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate is a synthetic organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(methyloxy)benzaldehyde with ethyl 2-amino-3-ethoxyacrylate in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired oxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The ethyloxy and methyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole derivatives with fewer substituents.

Scientific Research Applications

Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It serves as a probe or ligand in biochemical assays and studies involving enzyme interactions.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(ethyloxy)-2-[4-(ethyloxy)phenyl]-1,3-oxazole-4-carboxylate
  • Ethyl 5-(methyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate
  • Ethyl 5-(ethyloxy)-2-[4-(hydroxy)phenyl]-1,3-oxazole-4-carboxylate

Uniqueness

Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate is unique due to its specific combination of ethyloxy and methyloxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

ethyl 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C15H17NO5/c1-4-19-14(17)12-15(20-5-2)21-13(16-12)10-6-8-11(18-3)9-7-10/h6-9H,4-5H2,1-3H3

InChI Key

ONPWAMVWADFIBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=C(C=C2)OC)C(=O)OCC

Origin of Product

United States

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